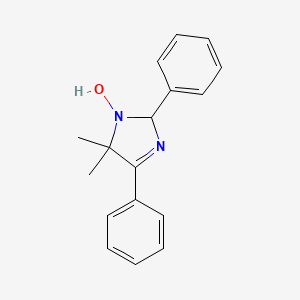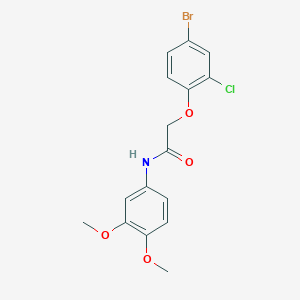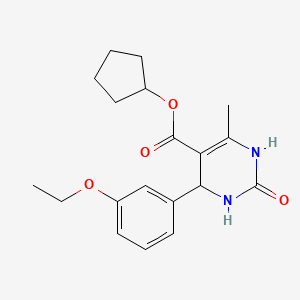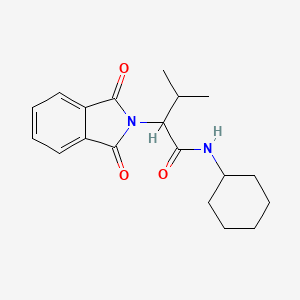![molecular formula C12H23NO B4934223 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is commonly referred to as CH-223191 and is a selective antagonist of the aryl hydrocarbon receptor (AhR). The AhR is a transcription factor that plays a crucial role in the regulation of various biological processes, including immune response, cell differentiation, and metabolism. CH-223191 has been used extensively in scientific research to investigate the role of AhR in various physiological and pathological conditions.
Mécanisme D'action
CH-223191 is a selective antagonist of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol, meaning that it binds to this compound and prevents its activation by other ligands. This compound is activated by various environmental toxins, such as dioxins and polycyclic aromatic hydrocarbons, as well as endogenous ligands, such as tryptophan metabolites. Upon activation, this compound translocates to the nucleus and regulates the expression of various genes. CH-223191 prevents the activation of this compound by these ligands, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
CH-223191 has been shown to have various biochemical and physiological effects. In vitro studies have shown that CH-223191 inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that CH-223191 reduces the severity of autoimmune diseases, such as experimental autoimmune encephalomyelitis and collagen-induced arthritis. CH-223191 has also been shown to improve insulin sensitivity and glucose metabolism in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CH-223191 in lab experiments is its selectivity for 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol. CH-223191 specifically targets this compound and does not affect other signaling pathways, making it a valuable tool for investigating the role of this compound in various biological processes. However, one limitation of using CH-223191 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research involving CH-223191. One area of interest is the role of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol in the regulation of gut microbiota and its impact on host metabolism. Another area of interest is the use of CH-223191 in combination with other drugs to treat autoimmune diseases and cancer. Additionally, further investigation is needed to determine the long-term effects of CH-223191 on physiological processes.
Méthodes De Synthèse
The synthesis of CH-223191 involves the reaction of 3-cyclohexen-1-ylmethylamine with propyl chloroformate, followed by the addition of ethylene glycol. The reaction is carried out under anhydrous conditions, and the product is purified by column chromatography. The yield of CH-223191 is typically around 50%.
Applications De Recherche Scientifique
CH-223191 has been used extensively in scientific research to investigate the role of 2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol in various physiological and pathological conditions. This compound has been shown to play a crucial role in the regulation of immune response, cell differentiation, and metabolism. CH-223191 has been used to investigate the role of this compound in the development of autoimmune diseases, cancer, and metabolic disorders.
Propriétés
IUPAC Name |
2-[cyclohex-3-en-1-ylmethyl(propyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h3-4,12,14H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKDGVKKZUFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)

![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)



![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)

